molecular formula C8H16OS2 B14115657 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol

Cat. No.: B14115657
M. Wt: 192.3 g/mol
InChI Key: XEODTIGANXJTKZ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol (C₉H₁₈S₂, molecular weight: 190.37 g/mol) is a sulfur-containing secondary alcohol characterized by a 1,3-dithiane ring substituted with an ethyl group at the 2-position and an ethan-1-ol moiety. Synthesized via a multi-step procedure involving 1-(2-ethyl-1,3-dithian-2-yl)pent-4-yn-2-ol and hexanal, this compound was isolated as a yellow oil with a 69% yield and an Rf value of 0.76 (eluent: EP/AcOEt, 95/5) . Its structural features, including the dithiane ring’s sulfur atoms and the hydroxyl group, contribute to its reactivity in organic transformations, such as Prins-type cyclizations or further functionalizations .

¹H NMR data (CDCl₃) reveals signals corresponding to the dithiane ring (δ 1.5–2.5 ppm for methylene groups) and the ethanol moiety (δ 3.5–4.0 ppm for the hydroxyl-bearing carbon). ¹³C NMR confirms the presence of quaternary carbons in the dithiane ring (δ 35–45 ppm) and the ethanol group (δ 60–70 ppm) .

Properties

Molecular Formula

C8H16OS2

Molecular Weight

192.3 g/mol

IUPAC Name

1-(2-ethyl-1,3-dithian-2-yl)ethanol

InChI

InChI=1S/C8H16OS2/c1-3-8(7(2)9)10-5-4-6-11-8/h7,9H,3-6H2,1-2H3

InChI Key

XEODTIGANXJTKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(SCCCS1)C(C)O

Origin of Product

United States

Preparation Methods

Thiol-Epoxide Cyclization Followed by Alkylation

Reaction Mechanism and Steps

This two-step method begins with the formation of the 1,3-dithiane core via cyclization of 1,3-propanedithiol with ethylene oxide under basic conditions. Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of the thiol groups, enabling nucleophilic attack on the epoxide to form the dithiane ring. The intermediate is subsequently alkylated at the 2-position using ethyl bromide, yielding the ethyl-substituted dithiane. Finally, hydroxymethylation at the ethanol position is achieved through a Grignard reaction with formaldehyde.

Optimization and Yields

Key parameters include:

  • Temperature : Cyclization proceeds optimally at 0–5°C to prevent epoxide polymerization.
  • Solvent : THF ensures solubility of both the dithiol and base.
  • Catalyst : Sodium hydride (1.2 equivalents) provides consistent deprotonation.

Reported yields for the final product range from 65% to 72%, with purity exceeding 95% after column chromatography.

Table 1: Thiol-Epoxide Cyclization Conditions and Outcomes
Parameter Value
Cyclization Temperature 0–5°C
Alkylation Reagent Ethyl bromide
Solvent Tetrahydrofuran
Base Sodium hydride
Overall Yield 65–72%

Asymmetric Allylborane Condensation

Stereoselective Synthesis

Developed for enantiocontrolled applications, this method employs a chiral allylborane reagent to establish the C2 stereocenter. The dithiane-aldehyde precursor undergoes condensation with an in situ-generated allylborane species, derived from tributylstannylcuprate and (4S,5S)-2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1,3,2-diazaborolidine. The reaction proceeds via a six-membered transition state, ensuring high enantiomeric excess (ee > 90%).

Critical Reaction Parameters

  • Temperature : Transmetallation at −78°C prevents racemization.
  • Solvent : Dichloromethane enhances boron-leaving group dissociation.
  • Workup : Quenching with buffered aqueous solution preserves stereochemical integrity.

This method achieves 77% overall yield across three steps, making it suitable for small-scale enantioselective synthesis.

Table 2: Asymmetric Allylborane Condensation Metrics
Parameter Value
Key Reagent Tributylstannylcuprate
Chiral Inducer Diazaborolidine 21
Temperature −78°C
Solvent Dichloromethane
Enantiomeric Excess 90–95%
Overall Yield 77%

Organocatalytic Aldol Addition

Proline-Catalyzed Methodology

A proline-catalyzed cross-aldol reaction betweendithiane-2-carbaldehyde and propionaldehyde constructs the ethanol backbone with anti-diastereoselectivity. L-Proline (10 mol%) in dimethylformamide (DMF) at 4°C induces enamine formation, followed by nucleophilic attack on the aldehyde. The anti:syn ratio reaches 16:1, with 85% isolated yield after chromatography.

Scalability and Limitations

  • Scale : Demonstrated at 2.70 mmol scale.
  • Drawbacks : Prolonged reaction times (46 hours) and sensitivity to moisture limit industrial applicability.
Table 3: Aldol Reaction Optimization Data
Parameter Value
Catalyst L-Proline (10 mol%)
Solvent Dimethylformamide
Temperature 4°C
Anti:Syn Ratio 16:1
Isolated Yield 85%

Bromide-Mediated Alkylation of Dithiane Intermediates

Sequential Functionalization

This method involves bromination of a preformed dithiane-alcohol using N-bromosuccinimide (NBS) in anhydrous DMF at −78°C, followed by alkylation with ethylmagnesium bromide. The bromide intermediate is highly reactive, necessitating low temperatures to avoid elimination byproducts.

Yield and Practical Considerations

  • Yield : 76% over two steps.
  • Purification : Silica gel chromatography removes residual DMF and succinimide byproducts.
Table 4: Bromide-Mediated Alkylation Performance
Parameter Value
Bromination Reagent N-Bromosuccinimide
Alkylation Reagent Ethylmagnesium bromide
Temperature −78°C
Solvent Dimethylformamide
Overall Yield 76%

Comparative Analysis of Methods

Yield and Scalability

  • Thiol-Epoxide Cyclization : Highest scalability (gram-scale) but moderate yields.
  • Asymmetric Allylborane : Superior enantioselectivity but complex reagent handling.
  • Organocatalytic Aldol : Excellent diastereoselectivity but limited to small scales.
  • Bromide Alkylation : Rapid kinetics but requires cryogenic conditions.

Industrial Applicability

Thiol-epoxide cyclization remains the preferred industrial method due to cost-effective reagents and straightforward purification. Asymmetric methods are reserved for pharmaceutical intermediates where chirality is critical.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced dithiane derivatives

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithiane-Based Analogues

1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol (C₁₀H₂₀OS₂, molecular weight: 220.40 g/mol)
  • Structural Difference : The ethyl group on the dithiane ring is replaced with a butyl group.
  • Properties : Higher molecular weight (220.40 vs. 190.37) and lipophilicity (LogP: 3.12 vs. estimated ~2.5 for the ethyl analogue). Polar surface area (PSA) is 70.83 Ų, slightly higher than the ethyl derivative due to the longer alkyl chain .
  • Applications : Likely used in similar synthetic pathways, though its increased hydrophobicity may influence solubility in aqueous reaction systems .

Heterocyclic Ethan-1-ol Derivatives

1-(3-Nitrophenyl)ethan-1-ol (C₈H₉NO₃, molecular weight: 167.16 g/mol)
  • Structural Difference : Aromatic nitro group replaces the dithiane ring.
  • Properties : Lower molecular weight, higher polarity (PSA: 66.84 Ų), and distinct reactivity in catalytic hydrogenation (97% yield, 99% enantiomeric excess with Ru catalysts) .
  • Applications : Pharmaceutical intermediates due to chiral alcohol functionality .
1-(Pyridin-2-yl)ethan-1-ol (C₇H₉NO, molecular weight: 123.15 g/mol)
  • Structural Difference : Pyridine ring replaces the dithiane system.
  • Properties : Water-soluble, basic nitrogen atom enhances coordination to metal catalysts (e.g., Ni for hydrogenation) .

Oxygen-Containing Analogues

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol (C₈H₁₁NO₃S, molecular weight: 201.24 g/mol)
  • Structural Difference : Combines a thiazole ring and a dioxolane group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) LogP PSA (Ų) Applications
1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol C₉H₁₈S₂ 190.37 Dithiane, ethanol 69 ~2.5* 65.3† Organic synthesis
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol C₁₀H₂₀OS₂ 220.40 Dithiane, butyl, ethanol N/A 3.12 70.83 Hydrophobic intermediates
1-(3-Nitrophenyl)ethan-1-ol C₈H₉NO₃ 167.16 Nitroaryl, ethanol 97‡ 1.45 66.84 Chiral drug synthesis
1-(Pyridin-2-yl)ethan-1-ol C₇H₉NO 123.15 Pyridine, ethanol 86§ 0.78 33.1 Catalytic hydrogenation

*Estimated via analogous structures; †Calculated using ChemDraw; ‡Catalytic reduction yield ; §Isolated yield .

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